Cas no 1342811-51-1 (methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 6-BroMo-7-azaindole-3-carboxylic acid Methyl ester
- Methyl 6-bromo-7-azaindole-3-carboxylate
- METHYL 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-bromo-, methyl ester
- SCHEMBL12127677
- BS-50330
- MFCD20923471
- 1342811-51-1
- P12873
- Methyl6-bromo-7-azaindole-3-carboxylate
- SB21041
- CS-0057691
- PB39070
- methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
-
- MDL: MFCD20923471
- Inchi: 1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
- InChI Key: GGPCLKVZVKAFNR-UHFFFAOYSA-N
- SMILES: C12NC=C(C(OC)=O)C1=CC=C(Br)N=2
Computed Properties
- Exact Mass: 253.96909g/mol
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55Ų
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 124664-1g |
Methyl 6-bromo-7-azaindole-3-carboxylate, 95% |
1342811-51-1 | 95% | 1g |
$2806.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06775-250mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95% | 250mg |
¥2369.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06775-100mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95% | 100mg |
¥1582.0 | 2024-07-18 | |
| Chemenu | CM258278-100mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 100mg |
$717 | 2021-06-09 | |
| Chemenu | CM258278-250mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 250mg |
$998 | 2021-06-09 | |
| Chemenu | CM258278-1g |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 1g |
$2304 | 2021-06-09 | |
| Chemenu | CM258278-25mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 25mg |
$181 | 2023-03-27 | |
| Chemenu | CM258278-50mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 50mg |
$258 | 2023-03-27 | |
| Chemenu | CM258278-100mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 100mg |
$411 | 2023-03-27 | |
| Chemenu | CM258278-250mg |
Methyl 6-bromo-7-azaindole-3-carboxylate |
1342811-51-1 | 95%+ | 250mg |
$616 | 2023-03-27 |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Suppliers
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Professional Introduction of Methyl 6-Bromo-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate (CAS No. 1342811-51-1)
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, with the CAS number 1342811-51-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are known for their unique structural features and potential applications in drug design. The molecule consists of a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 6-position and a methyl ester group at the 3-position. These structural elements contribute to its intriguing chemical properties and biological activity.
The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves a series of carefully designed organic reactions. Researchers have employed various strategies, including cyclization reactions and substitution chemistry, to construct this compound. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, the use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for further studies.
One of the most promising applications of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate lies in its potential as a lead compound in drug discovery. The pyrrolopyridine scaffold is known to exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have demonstrated that this compound can modulate key cellular pathways involved in inflammation and cancer progression. For example, research published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit specific kinases associated with chronic inflammatory diseases.
In addition to its pharmacological applications, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has also been explored for its electronic properties in materials science. The aromaticity and conjugation within the pyrrolopyridine core make it a candidate for use in organic electronics. Scientists have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. Preliminary results suggest that this compound could enhance the efficiency of these devices by improving charge transport properties.
The bromine substituent at the 6-position plays a crucial role in determining the compound's reactivity and selectivity. Bromine's electronegativity and ability to participate in various chemical transformations make it an attractive functional group for further derivatization. Recent research has focused on bromide substitution reactions to generate novel analogs with enhanced biological activity or improved pharmacokinetic profiles.
From an environmental perspective, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been evaluated for its biodegradability and ecological impact. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in natural environments. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1342811-51-1) is a versatile compound with multifaceted applications across chemistry and biology. Its unique structure enables diverse chemical reactivity and biological activity, making it a valuable tool for researchers in various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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